

Application Notes and Protocols for Fluroxypyr-13C2 in Herbicide Metabolic Studies

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Compound of Interest

Compound Name: *Fluroxypyr-13C2*

Cat. No.: *B12396418*

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These application notes provide detailed protocols and data for the use of **Fluroxypyr-13C2** in the metabolic studies of the herbicide Fluroxypyr. The inclusion of a stable isotope-labeled internal standard is critical for accurate quantification and metabolite identification in complex biological matrices.

Introduction to Fluroxypyr and the Role of Isotope Labeling

Fluroxypyr is a systemic, post-emergence herbicide used to control broadleaf weeds.^[1] It is typically applied as an ester, such as fluroxypyr-meptyl (FPM) or fluroxypyr-methylheptyl ester (FPMH), which is then rapidly hydrolyzed in plants and soil to the herbicidally active fluroxypyr acid.^{[2][3]} Understanding the metabolic fate of Fluroxypyr in target and non-target organisms, as well as in the environment, is crucial for assessing its efficacy and safety.

Stable isotope-labeled compounds, such as **Fluroxypyr-13C2**, are invaluable tools in metabolism studies.^[4] They serve as tracers to elucidate metabolic pathways and as internal standards for accurate quantification by mass spectrometry, overcoming matrix effects and variations in sample preparation.^[4]

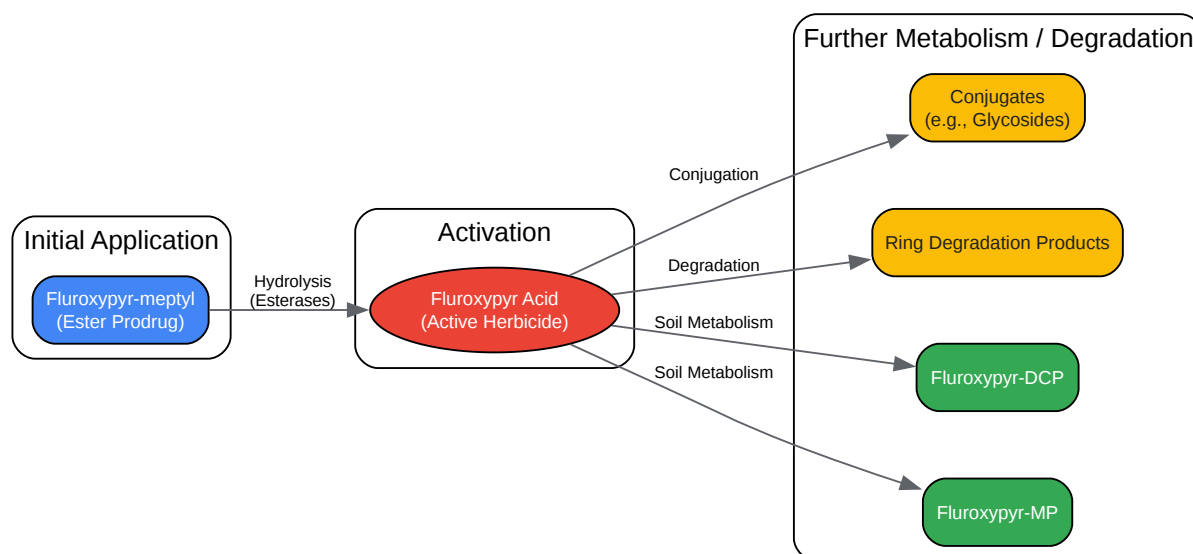
Metabolic Pathways of Fluroxypyr

Fluroxypyr undergoes several metabolic transformations in plants, animals, and soil. The primary metabolic pathway involves the hydrolysis of Fluroxypyr esters to Fluroxypyr acid. Further metabolism of the acid can occur through various reactions, including the formation of conjugates and degradation of the pyridine ring.

In plants, Fluroxypyr-meptyl is rapidly converted to the biologically active Fluroxypyr acid, along with other unknown metabolites. In rice seedlings, metabolic reactions of Fluroxypyr-meptyl include dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation. In rat skin, Fluroxypyr esters are completely hydrolyzed to Fluroxypyr acid by carboxylesterases.

Key metabolites of Fluroxypyr that have been identified include:

- Fluroxypyr acid: The herbicidally active form.
- Fluroxypyr-DCP (4-amino-3,5-dichloro-6-fluoro-2-pyridinol): A soil metabolite.
- Fluroxypyr-MP (4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine): A soil metabolite.



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Fig. 1: Generalized metabolic pathway of Fluroxypyr.

Quantitative Data Summary

The following tables summarize key quantitative data from metabolic studies of Fluroxypyr. **Fluroxypyr-13C2** is an ideal internal standard for the accurate quantification of these compounds.

Table 1: Enzyme Kinetics of Fluroxypyr Ester Hydrolysis in Rat Skin Homogenates

Compound	Vmax (μmol FP/min/g tissue)	Km (μM)
Fluroxypyr methyl ester (FPM)	1400	251
Fluroxypyr methylheptyl ester (FPMH)	490	256

Table 2: LC-MS/MS Parameters for Quantification of Fluroxypyr and its Metabolites

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Polarity
Fluroxypyr-MHE	365.2	194.1	Negative
Fluroxypyr acid	253.2	232.9	Negative
Fluroxypyr-DCP	199.14	181.00	Positive
Fluroxypyr-MP	211.17	113.00	Positive
Fluroxypyr-13C2 acid (Internal Standard)	255.2	234.9	Negative

(Note: The m/z values for **Fluroxypyr-13C2** are predicted based on the addition of two ¹³C atoms to the Fluroxypyr acid structure and may need to be optimized.)

Experimental Protocols

Protocol 1: In Vitro Metabolism of Fluroxypyr-meptyl in Plant Microsomes

Objective: To determine the rate of metabolic conversion of Fluroxypyr-meptyl to Fluroxypyr acid in plant microsomes and identify other potential metabolites.

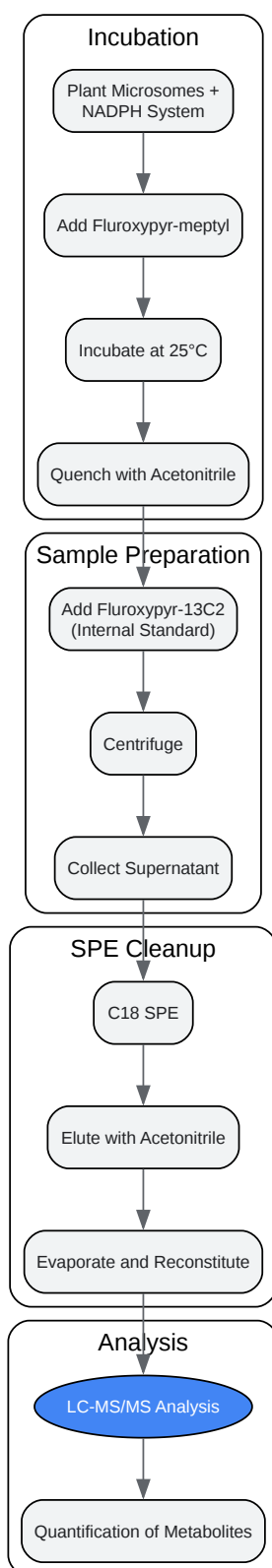
Materials:

- Fluroxypyr-meptyl
- **Fluroxypyr-13C2** (as an internal standard)
- Plant microsomes (e.g., from wheat or a model plant)
- NADPH regenerating system
- Acetonitrile (ACN)
- Formic acid
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

- Incubation:
 - Prepare a reaction mixture containing plant microsomes, NADPH regenerating system, and buffer in a microcentrifuge tube.
 - Add Fluroxypyr-meptyl to initiate the reaction.
 - Incubate at a controlled temperature (e.g., 25°C) with shaking.
 - At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

- Sample Preparation:
 - Add a known concentration of **Fluroxypyr-13C2** internal standard to each quenched sample.
 - Centrifuge the samples to pellet the protein.
 - Collect the supernatant.
- SPE Cleanup:
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the supernatant onto the cartridge.
 - Wash the cartridge with water to remove polar interferences.
 - Elute the analytes with acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method (refer to Table 2 for MRM transitions).
 - Quantify the formation of Fluroxypyr acid and the disappearance of Fluroxypyr-meptyl over time by comparing the peak area ratios of the analytes to the **Fluroxypyr-13C2** internal standard.



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Fig. 2: In vitro metabolism experimental workflow.

Protocol 2: Plant Metabolism Study of Fluroxypyr-meptyl

Objective: To investigate the uptake, translocation, and metabolism of Fluroxypyr-meptyl in whole plants.

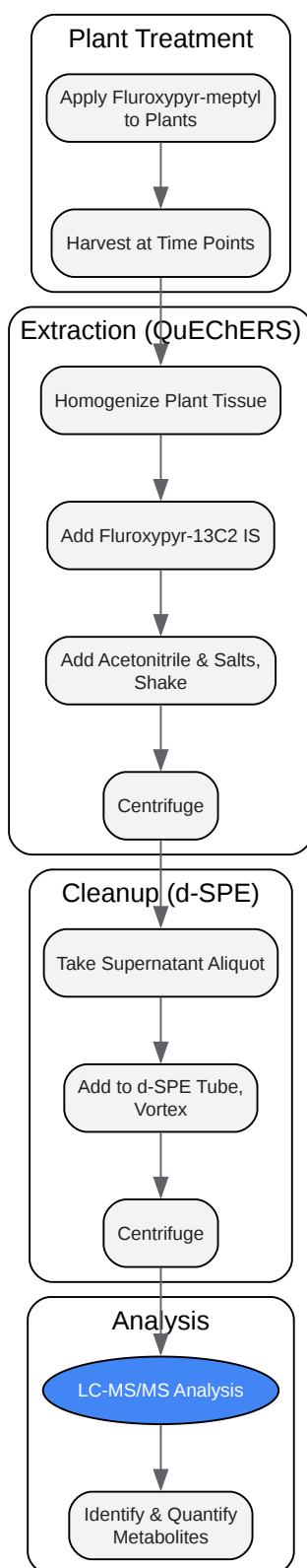
Materials:

- Fluroxypyr-meptyl (formulated product)
- **Fluroxypyr-13C2** (as an internal standard)
- Test plants (e.g., wheat seedlings) grown under controlled conditions
- Acetonitrile
- Formic acid
- Salts for QuEChERS extraction (e.g., MgSO₄, NaCl)
- Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

Procedure:

- Plant Treatment:
 - Treat plants with a formulated solution of Fluroxypyr-meptyl at a specified application rate.
 - Harvest whole plants or specific tissues (roots, shoots, leaves) at various time points post-application (e.g., 1, 3, 7, 14 days).
- Sample Homogenization and Extraction (QuEChERS):
 - Weigh and homogenize the plant samples.
 - Add a known amount of **Fluroxypyr-13C2** internal standard.
 - Add acetonitrile and QuEChERS salts, and shake vigorously.

- Centrifuge to separate the phases.
- Dispersive SPE (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant and add it to a tube containing d-SPE sorbents.
 - Vortex and centrifuge.
 - The resulting supernatant is ready for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the cleaned-up extracts using the LC-MS/MS method detailed in Table 2.
 - Identify and quantify Fluroxypyr-meptyl, Fluroxypyr acid, and other potential metabolites.



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Fig. 3: Whole plant metabolism experimental workflow.

Conclusion

The use of **Fluroxypyr-13C2** as an internal standard is essential for robust and accurate metabolic studies of Fluroxypyr. The protocols outlined above provide a framework for investigating the metabolic fate of this herbicide in various biological systems. These studies are critical for understanding its mode of action, potential for resistance development, and for conducting comprehensive environmental and human health risk assessments.

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